molecular formula C₁₇H₁₄O₅ B1145140 epi-(-)-Strigolactone GR24 CAS No. 188062-51-3

epi-(-)-Strigolactone GR24

Cat. No. B1145140
M. Wt: 298.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

GR24 synthesis can introduce contaminants such as contalactone, which forms during chemical synthesis. This by-product has been characterized as a strigolactone mimic, indicating the importance of careful purification of GR24 samples before their use in bioassays to ensure the accuracy of experimental results (de Saint Germain et al., 2019).

Molecular Structure Analysis

Strigolactones, including GR24, feature a tricyclic lactone connected to a butenolide ring through an enol ether linkage. This structure is crucial for their biological activity. Modifications to the core structure can alter their bioactivity, as demonstrated by various GR24 derivatives. For instance, benzene-modified strigolactams and GR24 analogs have been synthesized, showing a broad range of biological activities, suggesting that subtle changes in molecular structure can significantly impact function and interaction with plant receptors (Ge et al., 2021).

Chemical Reactions and Properties

GR24's stability is influenced by factors such as solvent, pH, and the presence of nucleophiles. Its hydrolysis, which involves detachment of the butenolide ring, is crucial in the signal-transduction process between the receptor and the SL signaling molecule. The reaction between GR24 and various nucleophiles follows the Michael addition-elimination mechanism, providing insights into its chemical stability under different conditions (Halouzka et al., 2018).

Scientific Research Applications

Regulation of Plant Development and Architecture Epi-(-)-Strigolactone GR24 plays a significant role in plant development and architecture, particularly under nutrient deficiency conditions. It promotes interactions with symbiotic organisms and influences root elongation, contributing to the plant's adaptation to environmental stresses. This synthetic strigolactone analog mimics the function of natural strigolactones and other plant growth regulators, affecting the accumulation of secondary metabolites and influencing root development. The cross-talk between strigolactones and other hormones, such as ethylene, suggests a complex regulatory network that shapes root systems, emphasizing the pleiotropic effects of strigolactones on plant growth (Marzec & Melzer, 2018).

Chemical Ecology and Crop Protection In the realm of chemical ecology, epi-(-)-Strigolactone GR24 is vital for managing parasitic weed germination and promoting beneficial symbiotic relationships with arbuscular mycorrhizal fungi. This synthetic analog is crucial for developing agricultural strategies such as trap crops and suicidal germination techniques, aiming to combat crop devastation caused by parasitic weeds. The efficiency of epi-(-)-Strigolactone GR24 in these applications highlights its potential for sustainable agriculture and crop protection (Humphrey, Galster, & Beale, 2006).

Abiotic Stress Resilience in Plants Epi-(-)-Strigolactone GR24 enhances plant resilience against abiotic stresses, such as drought and nutrient deficiency. By modulating hormonal response pathways, this compound helps plants adapt to environmental constraints, potentially improving crop productivity under stress conditions. The interplay between strigolactones and other hormones, like abscisic acid, during stress responses is particularly noteworthy, offering insights into the mechanisms of stress tolerance mediated by strigolactones (Saeed, Naseem, & Ali, 2017).

Allelopathic Activity and Agricultural Applications The allelopathic activity of epi-(-)-Strigolactone GR24 influences both parasitic plant germination and arbuscular mycorrhizal fungi growth, making it a potent natural herbicide and growth regulator. This dual activity presents novel opportunities for agricultural practices, such as enhancing crop resistance to parasitic infestations and improving soil health through the promotion of beneficial microbial interactions. The agricultural applications of epi-(-)-Strigolactone GR24 underscore its significance in developing eco-friendly and efficient farming techniques (Soto-Cruz, Zorrilla, Rial, Varela, Molinillo, Igartuburu, & Macias, 2021).

Safety And Hazards


The safety and hazards associated with a compound depend on its physical and chemical properties. As such, without specific information on “epi-(-)-Strigolactone GR24”, it’s difficult to comment on its safety and hazards.


Future Directions


The study of strigolactones is a rapidly evolving field, with new compounds being discovered and their roles in plant biology being elucidated. Future research may focus on understanding the synthesis pathways of specific strigolactones, their mechanisms of action, and their roles in plant-microbe interactions1. However, specific future directions for the study of “epi-(-)-Strigolactone GR24” are not mentioned in the search results.


properties

CAS RN

188062-51-3

Product Name

epi-(-)-Strigolactone GR24

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

synonyms

(3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  [3aS-[3E(S*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2

Origin of Product

United States

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